Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
Nome del prodotto:3-(4-tert-butylphenyl)-2-methylpropanal
Numero CAS:80-54-6
MF:C14H20O
MW:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987

3-(4-tert-butylphenyl)-2-methylpropanal Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • Inchi: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • Chiave InChI: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • Sorrisi: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

Proprietà calcolate

  • Massa esatta: 204.15100
  • Massa monoisotopica: 204.151
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 17.1
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Liquid
  • Densità: 0.946 g/mL at 20 °C(lit.)
  • Punto di ebollizione: 150°C/10mmHg(lit.)
  • Punto di infiammabilità: 100°C
  • Indice di rifrazione: n20/D 1.504-1.506
  • PSA: 17.07000
  • LogP: 3.36160
  • Solubilità: Solubile in etanolo, olio, insolubile in acqua
  • Colore/forma: 2000 μg/mL in methanol

3-(4-tert-butylphenyl)-2-methylpropanal Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS09
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H411
  • Dichiarazione di avvertimento: P273
  • Numero di trasporto dei materiali pericolosi:UN 3082 9/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: R22;R38;R51/53
  • Istruzioni di sicurezza: S60
  • CODICI DEL MARCHIO F FLUKA:10
  • RTECS:MW4895000
  • Identificazione dei materiali pericolosi: Xn N
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R22; R38; R51/53

3-(4-tert-butylphenyl)-2-methylpropanal Dati doganali

  • CODICE SA:2912291000
  • Dati doganali:

    Codice doganale cinese:

    2912291000

    Panoramica:

    29122910000. Gliossal [cioè ossido di p-terz-butil-Ah-metil-cinnamaldeide]. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa minima: 5,5%. Tariffa generale: 30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    29122910000. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

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3-(4-tert-butylphenyl)-2-methylpropanal Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Potassium carbonate
Riferimento
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
Riferimento
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
Riferimento
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
Riferimento
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
Riferimento
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Riferimento
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
Riferimento
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
Riferimento
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Riferimento
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
Riferimento
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol
Riferimento
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
Riferimento
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
Riferimento
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Riferimento
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Methanol
Riferimento
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
Riferimento
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-54-6)Lily aldehyde
sfd5925
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta